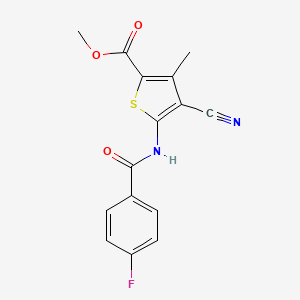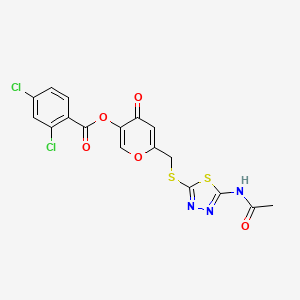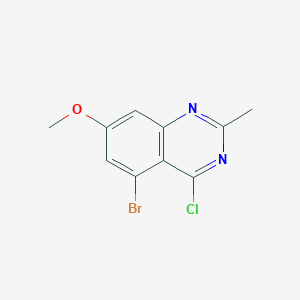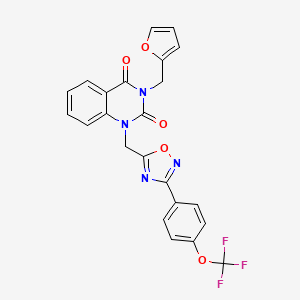
Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate, is a derivative of thiophene, which is a heterocyclic compound containing both sulfur and nitrogen in its structure. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and related compounds from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes has been reported, which involves a reaction with sodium methoxide in methanol . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as IR spectroscopy and X-ray diffraction, as demonstrated in the study of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate . The geometrical parameters obtained from such studies are crucial for understanding the molecular conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including Sandmeyer-type reactions, as seen in the synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate . This reaction involves the replacement of an amino group with iodine, indicating that halogenation is a viable transformation for such compounds. This knowledge could be applied to the functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, revealing novel fluorescence characteristics . Such properties are important for applications in materials science and as optical probes. The crystal structure and molecular conformation of thiophene derivatives, such as Allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, provide insights into their stability and intermolecular interactions .
Scientific Research Applications
Synthesis and Characterization
- Research has delved into the synthesis of various thiophene derivatives, highlighting methods that could be applicable to or provide insight into the synthesis of Methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate. For instance, studies on the synthesis of 3-aminothiophene derivatives through reactions involving carboxylate precursors have been reported, offering potential pathways for the synthesis and functionalization of thiophene compounds (Klemm, Wang, & Hawkins, 1995).
Chemical Reactions and Properties
- Research on thiophene derivatives often explores their chemical reactions, such as the formation of imines from thiophene carboxamides, providing insights into the chemical behavior and potential reactivity of thiophene compounds under various conditions. This could relate to understanding the reactivity of this compound in synthetic applications (Klemm, Wang, & Hawkins, 1995).
Potential Applications
- While direct applications of this compound were not found in the literature, the study of similar compounds suggests potential applications in the development of novel organic compounds with desired properties, such as antimicrobial agents or materials with specific optical properties. For example, research on fluoronaphthyridines as antibacterial agents illustrates the medicinal chemistry applications of fluorinated compounds, which could be relevant for exploring the bioactive potential of this compound (Bouzard et al., 1992).
properties
IUPAC Name |
methyl 4-cyano-5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c1-8-11(7-17)14(22-12(8)15(20)21-2)18-13(19)9-3-5-10(16)6-4-9/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFQPKOGIZXROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)




![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)





![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)